molecular formula C8H5BrCl2O B14508678 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene CAS No. 63291-25-8

1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene

Cat. No.: B14508678
CAS No.: 63291-25-8
M. Wt: 267.93 g/mol
InChI Key: WEMZHCQVBZIIMH-UHFFFAOYSA-N
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Description

1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom and an ether linkage to a 2,2-dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the 2,2-dichloroethenyl group. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then reacted with 2,2-dichloroethenol under basic conditions to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives.

    Electrophilic Substitution: Nitro and sulfonic acid derivatives.

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

Scientific Research Applications

1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler halogenated benzenes.

Properties

CAS No.

63291-25-8

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

1-bromo-3-(2,2-dichloroethenoxy)benzene

InChI

InChI=1S/C8H5BrCl2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H

InChI Key

WEMZHCQVBZIIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC=C(Cl)Cl

Origin of Product

United States

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